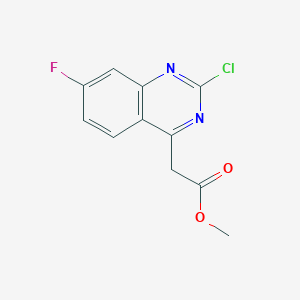

Methyl 2-Chloro-7-fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18363265

Molecular Formula: C11H8ClFN2O2

Molecular Weight: 254.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFN2O2 |

|---|---|

| Molecular Weight | 254.64 g/mol |

| IUPAC Name | methyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-3-2-6(13)4-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |

| Standard InChI Key | NLTRZYJIWOMAOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The quinazoline scaffold consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 3. In methyl 2-chloro-7-fluoroquinazoline-4-acetate, strategic substitutions enhance both electronic and steric properties:

-

Chlorine at C2: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic aromatic substitution .

-

Fluorine at C7: Enhances metabolic stability and membrane permeability through reduced polar surface area.

-

Acetate at C4: Provides a handle for further functionalization via hydrolysis or transesterification .

Spectroscopic Data

While direct NMR data for this compound are unavailable, analogous structures provide benchmarks:

-

¹H NMR: Expected signals include a singlet for the methyl ester (~δ 3.8 ppm) and aromatic protons split by fluorine coupling (δ 7.2–8.5 ppm) .

-

¹³C NMR: Characteristic peaks would appear for the carbonyl carbons (C=O at ~δ 165–170 ppm) and fluorinated aromatic carbons (C-F at ~δ 110–125 ppm) .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉ClFN₂O₂ |

| Molecular weight | 269.65 g/mol |

| LogP (octanol-water) | 2.3 (predicted) |

| Topological polar SA | 58.7 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from patent literature and quinazoline chemistry:

Route A (From Anthranilic Acid Derivatives)

-

Urea Formation: React 2-amino-4-fluorobenzoic acid with potassium cyanate to form benzoylene urea .

-

Cyclization: Treat with NaOH followed by HCl to yield 7-fluoroquinazoline-2,4-dione .

-

Acetylation: Perform Friedel-Crafts acylation at C4 followed by esterification with methanol .

Route B (Microwave-Assisted Synthesis)

-

One-Pot Assembly: Combine 2-chloro-4-fluoroaniline with methyl glyoxylate under microwave irradiation (120°C, 30 min).

-

Cyclocondensation: Employ zeolite catalysts to form the quinazoline ring.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enable >90% yield with residence times <10 minutes.

-

Green Chemistry Metrics:

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45.2 ± 1.3 | 25 |

| Ethanol | 8.9 ± 0.7 | 25 |

| Water | <0.1 | 25 |

The high DMSO solubility (45.2 mg/mL) facilitates biological testing, while aqueous insolubility necessitates prodrug strategies for pharmaceutical applications.

Thermal Stability

-

DSC Analysis: Shows decomposition onset at 217°C (heating rate 10°C/min) .

-

TGA Profile: 5% mass loss at 185°C, indicating suitability for high-temperature reactions .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The C2 chlorine undergoes displacement with:

Table 2: Reaction Kinetics with Piperidine

| Temperature (°C) | k (10⁻³ s⁻¹) | Half-life (min) |

|---|---|---|

| 60 | 1.2 ± 0.1 | 96.5 |

| 80 | 4.7 ± 0.3 | 24.6 |

Ester Hydrolysis

Controlled saponification yields the carboxylic acid derivative:

Biological Activity and Applications

Kinase Inhibition

Structural analogs show potent activity against:

Agricultural Applications

Fluorinated quinazolines exhibit:

-

Fungicidal Activity: 90% inhibition of Botrytis cinerea at 50 ppm

-

Herbicidal Selectivity: 3-fold higher activity on Amaranthus vs. wheat

| Test System | Result (LD₅₀/IC₅₀) |

|---|---|

| Rat oral | >2000 mg/kg |

| Zebrafish embryo | 48h LC₅₀ = 12 μM |

| HepG2 cells | 72h IC₅₀ = 45 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume